

Unraveling the Molecular Activities of 2-(Dibutylamino)acetamide: A Call for Investigation

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Compound of Interest

Compound Name: 2-(Dibutylamino)acetamide

Cat. No.: B15495549

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For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a compound is paramount for its potential therapeutic application. Currently, publicly available scientific literature and databases lack specific information regarding the biological mechanism of action, associated signaling pathways, and comparative efficacy of **2-(Dibutylamino)acetamide**.

This guide addresses the current knowledge gap and proposes a structured experimental approach to elucidate the pharmacological profile of this molecule. While direct experimental data on **2-(Dibutylamino)acetamide** is not available, we will provide its known physicochemical properties and outline a comprehensive research workflow to uncover its mechanism of action. This framework can serve as a template for the systematic investigation of novel chemical entities.

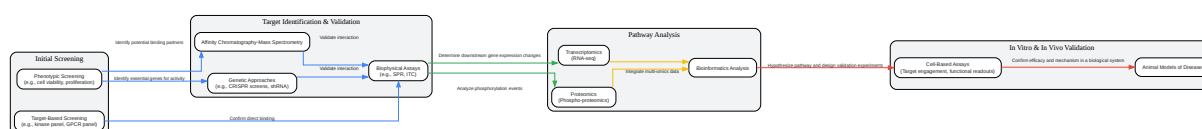
Physicochemical Properties of 2-(Dibutylamino)acetamide

A summary of the available chemical and physical data for **2-(Dibutylamino)acetamide** is presented below. This information is crucial for designing and interpreting biological assays.

Property	Value	Source
Molecular Formula	C10H22N2O	PubChem
Molecular Weight	186.29 g/mol	PubChem
IUPAC Name	2-(dibutylamino)acetamide	PubChem
CAS Number	5834-03-7	PubChem

A Proposed Experimental Workflow for Mechanism of Action Discovery

In the absence of existing data, a systematic approach is required to characterize the biological activity of **2-(Dibutylamino)acetamide**. The following experimental workflow outlines key stages for identifying its molecular targets and signaling pathways.



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Caption: Proposed experimental workflow for elucidating the mechanism of action of a novel compound.

Detailed Experimental Protocols

1. High-Throughput Phenotypic Screening:

- Objective: To identify any observable effect of **2-(Dibutylamino)acetamide** on cell behavior.
- Method: A panel of diverse human cancer cell lines would be treated with a range of concentrations of the compound. Cell viability would be assessed after 48-72 hours using a resazurin-based assay. In parallel, cell proliferation could be monitored using live-cell imaging.
- Data Analysis: Dose-response curves would be generated to determine the half-maximal effective concentration (EC50) in sensitive cell lines.

2. Target Identification using Affinity Chromatography-Mass Spectrometry:

- Objective: To isolate and identify the direct protein binding partners of **2-(Dibutylamino)acetamide**.
- Method: The compound would be immobilized on a solid support to create an affinity matrix. A lysate from a responsive cell line would be passed over the matrix. Proteins that bind to the compound would be retained, subsequently eluted, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Proteins specifically binding to the compound-matrix and not a control matrix would be considered potential targets.

3. Target Validation with Surface Plasmon Resonance (SPR):

- Objective: To confirm and quantify the binding interaction between **2-(Dibutylamino)acetamide** and a putative protein target identified in the affinity chromatography experiment.
- Method: The purified target protein would be immobilized on an SPR sensor chip. A series of concentrations of **2-(Dibutylamino)acetamide** would be flowed over the chip. The binding kinetics (association and dissociation rates) would be measured in real-time.

- Data Analysis: The equilibrium dissociation constant (KD) would be calculated to determine the binding affinity.

4. Downstream Signaling Pathway Analysis via Phospho-proteomics:

- Objective: To identify the signaling pathways modulated by **2-(Dibutylamino)acetamide** upon target engagement.
- Method: A responsive cell line would be treated with the compound for various short time points. Cells would be lysed, and proteins digested into peptides. Phosphopeptides would be enriched and analyzed by LC-MS/MS to identify and quantify changes in protein phosphorylation.
- Data Analysis: Bioinformatic pathway analysis tools (e.g., GSEA, Ingenuity Pathway Analysis) would be used to identify signaling pathways that are significantly altered upon treatment.

This structured approach, while hypothetical for **2-(Dibutylamino)acetamide**, provides a robust framework for the scientific community to begin to characterize its biological function and unlock its potential therapeutic value. Further research is essential to move this compound from a chemical entity to a tool for biological understanding or a potential therapeutic agent.

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